1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine
Description
This compound features a piperazine-piperidine scaffold with two critical substituents:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl: A halogenated pyridine moiety known for enhancing lipophilicity and target binding in medicinal chemistry.
- 4-(Pyridin-3-yloxy)benzenesulfonyl: A sulfonyl-linked aromatic group that may improve solubility and confer selectivity for sulfonamide-binding enzymes or receptors.
Its synthesis likely involves coupling reactions between piperazine intermediates and sulfonylated piperidine derivatives, as seen in related compounds .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-pyridin-3-yloxyphenyl)sulfonylpiperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClF3N5O3S/c27-24-16-19(26(28,29)30)17-32-25(24)34-14-12-33(13-15-34)20-7-10-35(11-8-20)39(36,37)23-5-3-21(4-6-23)38-22-2-1-9-31-18-22/h1-6,9,16-18,20H,7-8,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWJVHTMNJIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and includes several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the sulfonamide moiety are particularly noteworthy as they often enhance the potency and selectivity of compounds against various biological targets.
Research indicates that this compound may act primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. Kinase inhibitors are crucial in cancer therapy as they can interfere with the pathways that lead to uncontrolled cell growth.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer progression, similar to other known kinase inhibitors.
- Targeting mTOR Pathway : Preliminary studies suggest that compounds with similar structures can inhibit the mTOR signaling pathway, which is critical in cancer metabolism and growth regulation .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the efficacy of related compounds, providing insights into the potential therapeutic applications of this molecule.
- Anticancer Studies : A study demonstrated that similar piperazine derivatives effectively inhibited tumor growth in xenograft models by targeting the mTOR pathway, leading to reduced cell proliferation and increased apoptosis .
- Antimicrobial Efficacy : Research on sulfonamide derivatives indicated that modifications to the phenyl ring significantly affected their antibacterial properties. Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains, suggesting a structure-activity relationship that could be exploited for drug design .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Differences and Implications
Substituent-Driven Pharmacokinetics
- Lipophilicity : The target compound’s trifluoromethylpyridine and pyridinyloxybenzenesulfonyl groups likely increase membrane permeability compared to ML267’s methoxypyridine .
- Solubility : The sulfonyl linkage in the target compound and CAS 856189-81-6 may improve aqueous solubility relative to thiophene-containing analogs like MK42 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
